7-Chloro Loxapine-d6
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Overview
Description
7-Chloro Loxapine-d8 is a deuterated form of loxapine, a tricyclic antipsychotic medication primarily used in the treatment of schizophrenia. The compound is structurally similar to clozapine and belongs to the dibenzoxazepine class. The deuterated form, 7-Chloro Loxapine-d8, is often used in scientific research as an internal standard for the quantification of loxapine due to its stable isotopic labeling .
Preparation Methods
The synthesis of 7-Chloro Loxapine-d8 involves several steps, starting with the condensation of a compound I and a compound II in an organic solvent to obtain an intermediate III. This intermediate undergoes a reduction condensation reaction to form intermediate IV, which is then reacted with N-methyl piperazine to yield the target compound . The reagents and raw materials used in this process are readily available, making it suitable for industrial production .
Chemical Reactions Analysis
7-Chloro Loxapine-d8 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and nitration reactions are common, often using reagents like chlorine or nitric acid.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
7-Chloro Loxapine-d8 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Quantification of Loxapine: Used as an internal standard in mass spectrometry for the accurate measurement of loxapine levels.
Pharmacokinetic Studies: Helps in understanding the metabolism and distribution of loxapine in biological systems.
Receptor Binding Studies: Used to study the binding affinity of loxapine to various receptors, including dopamine and serotonin receptors.
Mechanism of Action
The mechanism of action of 7-Chloro Loxapine-d8 is similar to that of loxapine. It acts as a dopamine antagonist and a serotonin 5-HT2 blocker. By antagonizing these receptors, it leads to cortical inhibition, resulting in tranquilization and suppression of aggression . The exact molecular targets and pathways involved include the dopamine D2 receptor and the serotonin 5-HT2A receptor .
Comparison with Similar Compounds
7-Chloro Loxapine-d8 is unique due to its deuterated form, which provides stability and precision in scientific measurements. Similar compounds include:
Properties
Molecular Formula |
C18H17Cl2N3O |
---|---|
Molecular Weight |
370.3 g/mol |
IUPAC Name |
2,8-dichloro-6-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)benzo[b][1,4]benzoxazepine |
InChI |
InChI=1S/C18H17Cl2N3O/c1-22-6-8-23(9-7-22)18-14-10-12(19)3-5-16(14)24-17-11-13(20)2-4-15(17)21-18/h2-5,10-11H,6-9H2,1H3/i6D2,7D2,8D2,9D2 |
InChI Key |
DOCIUEIFZJXDJU-COMRDEPKSA-N |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])C2=NC3=C(C=C(C=C3)Cl)OC4=C2C=C(C=C4)Cl)([2H])[2H])[2H] |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(C=C(C=C3)Cl)OC4=C2C=C(C=C4)Cl |
Origin of Product |
United States |
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